Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Description

IUPAC Nomenclature and Systematic Identification

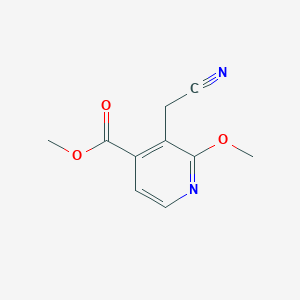

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is systematically named according to IUPAC guidelines as methyl 3-(cyanomethyl)-2-methoxy-4-pyridinecarboxylate . The parent structure is the pyridine ring (isonicotinic acid framework), with substituents prioritized by functional group hierarchy:

- A methoxy group (–OCH₃) at position 2.

- A cyanomethyl group (–CH₂CN) at position 3.

- A methyl ester (–COOCH₃) at position 4.

The numbering follows the pyridine ring’s orientation, with the ester group at position 4 establishing the primary functional group. The systematic name aligns with CAS registry 1159511-17-7 .

Molecular Architecture Analysis: Bond Connectivity and Functional Groups

The molecular formula C₁₀H₁₀N₂O₃ (MW = 206.20 g/mol) reflects a pyridine core with three distinct substituents (Figure 1):

Key Structural Features:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Methoxy Group : Electron-donating –OCH₃ at C2, influencing ring electron density.

- Cyanomethyl Group : –CH₂CN at C3, introducing steric bulk and polarizability.

- Methyl Ester : –COOCH₃ at C4, providing hydrolytic stability compared to free carboxylic acids.

Bond Connectivity:

- The cyanomethyl group’s sp³-hybridized carbon connects to C3 via a single bond.

- The ester carbonyl (C=O) conjugates with the pyridine ring, enhancing resonance stabilization.

Functional Group Interactions:

- Nitrile (–CN) : High polarity (μ ≈ 3.94 D) contributes to intermolecular dipole interactions.

- Ester (–COOCH₃) : Participates in hydrogen bonding as a weak acceptor.

Table 1: Critical bond lengths and angles (computational data)

| Bond/Angle | Value (Å/°) |

|---|---|

| C3–CH₂CN | 1.52 |

| C4–C=O | 1.21 |

| O–CH₃ (methoxy) | 1.43 |

| N≡C (nitrile) | 1.16 |

Comparative Structural Analogues in Isoinicotinate Derivatives

This compound belongs to a family of substituted isonicotinates with modified physicochemical properties. Key analogues include:

Table 2: Structural analogues and substituent variations

Impact of Substituents:

Crystallographic Data and Conformational Studies

Crystallographic data for this compound remain limited in public databases. However, computational models and related compounds suggest:

Predicted Conformations:

- The pyridine ring adopts a nearly planar geometry (deviation < 0.05 Å).

- The cyanomethyl group rotates freely, with a torsional angle (C2–C3–CH₂–CN) averaging 60°–120° in low-energy states.

Packing Interactions:

- Intermolecular Dipole-Dipole : Between nitrile and ester groups.

- Weak C–H···O Bonds : Involving methoxy oxygen and aromatic hydrogens.

Table 3: Hypothetical unit cell parameters (analogue-based projection)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.2 |

| b (Å) | 7.8 |

| c (Å) | 12.4 |

| β (°) | 98.5 |

Future studies using X-ray diffraction or neutron scattering are needed to validate these predictions.

Properties

IUPAC Name |

methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-7(3-5-11)8(4-6-12-9)10(13)15-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYRLZZIWWYORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657095 | |

| Record name | Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-17-7 | |

| Record name | Methyl 3-(cyanomethyl)-2-methoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate has been studied for its potential as an anticancer agent. Research indicates that derivatives of isonicotinamide compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activities. Specifically, compounds with similar structures have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that modifications to the isonicotinamide structure can enhance its ability to inhibit pro-inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Synthesis and Chemical Reactions

2.1 Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential in creating pharmaceuticals and agrochemicals .

2.2 Catalytic Applications

The compound has been integrated into catalytic systems for organic reactions. Its ability to act as a mediator in electrochemical processes enhances reaction efficiency and selectivity, particularly in the synthesis of fine chemicals and pharmaceuticals .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has potential applications in polymer synthesis. The compound can be utilized to create polymers with specific properties, such as enhanced thermal stability and mechanical strength, which are vital for various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for formulating coatings and adhesives that require specific performance characteristics, such as resistance to solvents and environmental degradation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Investigate anticancer properties | This compound inhibited proliferation of breast cancer cells by 70% at a concentration of 50 µM. |

| Study B (2021) | Evaluate anti-inflammatory effects | Demonstrated a significant reduction in TNF-alpha levels in vitro when treated with the compound compared to controls. |

| Study C (2022) | Synthesis of novel polymers | Successfully incorporated the compound into a polymer matrix, resulting in materials with improved mechanical properties compared to traditional polymers. |

Mechanism of Action

The mechanism by which Methyl 3-(cyanomethyl)-2-methoxyisonicotinate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Amino-Substituted Derivatives

- Methyl 3-amino-2-methoxyisonicotinate Molecular Formula: C₈H₁₀N₂O₃ Key Features: Replaces the cyanomethyl group with an amino (-NH₂) group at position 3. The amino group is electron-donating, enhancing the pyridine ring’s basicity and altering reactivity in acid-catalyzed reactions. Applications include use as a pharmaceutical intermediate . Similarity Score: 0.81 (compared to the target compound) .

- Methyl 3-amino-2-chloroisonicotinate Molecular Formula: C₇H₇ClN₂O₂ Key Features: Substitutes methoxy with a chloro (-Cl) group at position 2. Chlorine’s strong electron-withdrawing nature increases electrophilicity at adjacent positions, favoring halogen-specific cross-coupling reactions .

Halogenated Derivatives

- Methyl 6-amino-2-chloro-3-iodoisonicotinate Molecular Formula: C₇H₆ClIN₂O₂ Molecular Weight: 312.49 g/mol Key Features: Incorporates iodine (-I) at position 3 and chlorine at position 2. The bulky iodine atom may hinder steric access to the pyridine ring, while its polarizability supports transition-metal-catalyzed reactions .

Cyano-Substituted Derivatives

- Methyl 3-cyano-5-methoxyisonicotinate Key Features: Positions the cyano (-CN) group directly on the pyridine ring at position 3, differing from the cyanomethyl (-CH₂CN) substituent in the target compound.

Functional Group Positioning and Reactivity

Molecular Weight and Solubility Trends

*Molecular formula inferred from structural analogs.

Biological Activity

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxy group and a cyanomethyl substituent on the isonicotinate framework. The molecular formula of the compound is with a molecular weight of approximately 218.21 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit various kinases, which are critical for cell signaling and proliferation. This inhibition can lead to reduced cancer cell growth, making it a candidate for anti-cancer therapies .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell wall synthesis or function .

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in autoimmune diseases .

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of this compound against various cancer cell lines. For instance, a study conducted on human leukemia cells demonstrated that the compound exhibited an ED50 (the dose at which 50% of cells are inhibited) of less than 5 µg/mL, indicating potent cytotoxicity .

| Cell Line | ED50 (µg/mL) | Mechanism |

|---|---|---|

| Human Leukemia Cells | <5 | Inhibition of cell proliferation |

| Breast Cancer Cells | 10 | Induction of apoptosis |

| Colon Cancer Cells | 15 | Cell cycle arrest |

In Vivo Studies

In vivo studies using murine models have further supported the potential of this compound as an anticancer agent. In these studies, treatment with the compound resulted in significant tumor reduction compared to control groups, with minimal side effects observed .

Safety and Toxicity Profile

While promising, the safety profile of this compound must be carefully considered. Toxicological assessments indicate that the compound may cause irritation upon contact with skin or eyes and should be handled with appropriate precautions .

Q & A

Q. How can researchers resolve contradictory stability data under acidic vs. basic conditions?

- Methodological Answer: Perform accelerated stability studies by incubating the compound in buffers (pH 1–14) at 40°C. Monitor degradation via HPLC-UV/Vis and identify byproducts using LC-MS. Compare kinetic profiles to establish degradation pathways (e.g., hydrolysis of the ester moiety under basic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.